molecular formula C12H7BrF2 B2993259 3-Bromo-3',4'-difluorobiphenyl CAS No. 1443311-64-5

3-Bromo-3',4'-difluorobiphenyl

Cat. No.: B2993259
CAS No.: 1443311-64-5
M. Wt: 269.089
InChI Key: RIBFSBZBCVYQBK-UHFFFAOYSA-N
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Description

3-Bromo-3’,4’-difluorobiphenyl is an organic compound with the molecular formula C12H7BrF2. It is a biphenyl derivative where the biphenyl core is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’,4’-difluorobiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-3’,4’-difluorobiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,4’-difluorobiphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The biphenyl core can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine substituents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted biphenyl derivatives.

    Oxidation: Formation of biphenyl quinones or other oxygenated products.

    Reduction: Formation of dehalogenated biphenyl derivatives.

Scientific Research Applications

3-Bromo-3’,4’-difluorobiphenyl has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-Bromo-3’,4’-difluorobiphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

3-Bromo-3’,4’-difluorobiphenyl can be compared with other biphenyl derivatives, such as:

    3-Bromo-4’-fluorobiphenyl: Similar structure but with only one fluorine substituent.

    3,4-Difluorobiphenyl: Lacks the bromine substituent, affecting its reactivity and applications.

    3-Bromo-3’,4’-dichlorobiphenyl: Substituted with chlorine instead of fluorine, which can influence its chemical properties and reactivity.

The uniqueness of 3-Bromo-3’,4’-difluorobiphenyl lies in the combination of bromine and fluorine substituents, which impart distinct electronic and steric effects, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-(3-bromophenyl)-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBFSBZBCVYQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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